molecular formula C21H24N2O5S B11241841 Methyl 2-({[1-(benzylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate

Methyl 2-({[1-(benzylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate

Cat. No.: B11241841
M. Wt: 416.5 g/mol
InChI Key: UFIXJVVUZKWDNE-UHFFFAOYSA-N
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Description

Methyl 2-({[1-(benzylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({[1-(benzylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the benzylsulfonyl group, and the esterification of the benzoic acid derivative. Common synthetic routes may involve:

    Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Benzylsulfonyl Group: This step often involves sulfonylation reactions using benzylsulfonyl chloride and a base.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[1-(benzylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the benzylsulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-({[1-(benzylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-({[1-(benzylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to a receptor and block its activation, thereby modulating a signaling pathway involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H24N2O5S

Molecular Weight

416.5 g/mol

IUPAC Name

methyl 2-[(1-benzylsulfonylpiperidine-3-carbonyl)amino]benzoate

InChI

InChI=1S/C21H24N2O5S/c1-28-21(25)18-11-5-6-12-19(18)22-20(24)17-10-7-13-23(14-17)29(26,27)15-16-8-3-2-4-9-16/h2-6,8-9,11-12,17H,7,10,13-15H2,1H3,(H,22,24)

InChI Key

UFIXJVVUZKWDNE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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